molecular formula C20H37N3O4 B13220085 tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate

tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate

Cat. No.: B13220085
M. Wt: 383.5 g/mol
InChI Key: SBDKOUYJEMEIHL-FHERZECASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate is a bifunctional molecule featuring both a piperazine and a piperidine ring, each protected by tert-butoxycarbonyl (Boc) groups. The stereochemistry at the 3-position of the piperazine ring (S-configuration) and the substitution pattern on the piperidine ring (5-position Boc group) are critical to its structural identity. This compound is primarily utilized in medicinal chemistry as a building block for protease inhibitors or efflux pump modulators due to its conformational rigidity and solubility profile .

Properties

Molecular Formula

C20H37N3O4

Molecular Weight

383.5 g/mol

IUPAC Name

tert-butyl (3S)-3-methyl-4-[5-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C20H37N3O4/c1-14-13-22(18(25)27-20(5,6)7)8-9-23(14)16-10-15(11-21-12-16)17(24)26-19(2,3)4/h14-16,21H,8-13H2,1-7H3/t14-,15?,16?/m0/s1

InChI Key

SBDKOUYJEMEIHL-FHERZECASA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2CC(CNC2)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C2CC(CNC2)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation of Boc-Protected Piperidine Intermediates

A common starting point is 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid , which can be activated and coupled with amines using carbodiimide chemistry:

Step Reagents & Conditions Yield Notes
Activation and coupling 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.47 g, 10.78 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (3.43 g, 17.96 mmol), 1-hydroxybenzotriazole (2.42 g, 17.96 mmol), triethylamine (1.47 mL, 10.6 mmol) in dichloromethane, stirred at room temperature for 5 h 70% Reaction under nitrogen atmosphere; product isolated by extraction and column chromatography
Reflux treatment p-Toluenesulfonic acid monohydrate (2.08 g, 10.9 mmol) in toluene, reflux for 4 h - Used to promote cyclization or further reaction steps

This method yields methyl esters of piperidinyl derivatives useful for further functionalization.

Coupling with Piperazine Derivatives

The piperazine moiety is often introduced by coupling Boc-protected piperazine derivatives with piperidine intermediates:

  • tert-Butyl piperazine-1-carboxylate derivatives are reacted with functionalized piperidine intermediates.
  • Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt), or 1-hydroxy-7-azabenzotriazole (HOAt) are employed.
  • Organic bases like N-ethyl-N,N-diisopropylamine or triethylamine facilitate the reaction.
  • Solvents such as dichloromethane or tetrahydrofuran (THF) at 0–20 °C are typical.
Step Reagents & Conditions Yield Notes
Amide bond formation Boc-piperidine acid, Boc-piperazine amine, EDC·HCl, HOBt or HOAt, N-ethyl-N,N-diisopropylamine, dichloromethane, 0–20 °C, 10 h 88% High-yield coupling with mild conditions; product purified by column chromatography

This approach ensures selective coupling with minimal racemization or side reactions.

Stereochemical Control

The (3S) stereochemistry at the piperazine ring is controlled by using chiral starting materials or chiral resolution techniques. Chiral Boc-protected aminopiperidines or aminopiperazines are commercially available or synthesized from chiral precursors, ensuring the desired stereochemistry is retained during coupling.

Representative Experimental Procedure

A typical experimental sequence for the preparation of this compound involves:

Data Table Summarizing Preparation Parameters

Parameter Details
Starting materials 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid; Boc-protected piperazine derivatives
Coupling reagents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt)
Bases used Triethylamine, N-ethyl-N,N-diisopropylamine
Solvents Dichloromethane, tetrahydrofuran (THF), toluene
Temperature 0–25 °C (room temperature to mild cooling)
Reaction time 5–10 hours
Yields 70–88% depending on step and purification
Purification Column chromatography (silica gel), crystallization
Stereochemistry control Use of chiral starting materials or chiral resolution

Research Findings and Optimization Notes

  • The use of carbodiimide coupling reagents with additives like HOBt or HOAt significantly improves yield and reduces side reactions such as racemization or urea formation.
  • Temperature control (0–20 °C) during coupling is crucial to maintain stereochemical integrity and minimize decomposition.
  • The Boc protecting groups on nitrogen atoms provide stability during coupling and can be removed later under acidic conditions if needed.
  • Alternative coupling reagents such as propanephosphonic acid anhydride (T3P) have been reported for similar amide bond formations with good efficiency.
  • Purification by silica gel chromatography using solvent mixtures containing ammonium hydroxide helps in isolating the desired product from closely related impurities.
  • The overall synthetic route is modular, allowing for variation in substituents on the piperidine or piperazine rings for analog synthesis.

Chemical Reactions Analysis

Deprotection of Boc Groups

The compound contains two acid-labile tert-butoxycarbonyl (Boc) protecting groups. These groups are typically cleaved under strongly acidic conditions:

Reaction Conditions Outcome References
Acidic cleavageTrifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxaneRemoves Boc groups, yielding free amines at the piperazine and piperidine rings.
Thermal decompositionProlonged heating (>100°C) in polar aprotic solventsPartial deprotection observed in analogs under thermal stress.
  • Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. This is critical for subsequent functionalization of the amine groups .

Functionalization of Piperazine and Piperidine Moieties

After deprotection, the secondary amines on the piperazine and piperidine rings can undergo alkylation, acylation, or nucleophilic substitution:

Reaction Type Reagents/Conditions Example Products Notes
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CN-alkylated piperazine/piperidine derivativesSteric hindrance may limit reactivity.
Acylation Acetyl chloride, Et₃N, DCM, 0°C to RTAcetylated aminesPiperazine reacts faster than piperidine.
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, DMEBiaryl-functionalized derivativesRequires prior halogenation of the ring.
  • Key Limitation : The 3-methyl substituent on the piperazine introduces steric hindrance, slowing reactions at the adjacent nitrogen .

Ring-Opening and Rearrangement

Under harsh conditions, the piperidine ring may undergo ring-opening or isomerization:

Condition Observation Outcome
Strong bases (e.g., LDA)Ring-opening via β-eliminationFo

Scientific Research Applications

tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Cores

Compound 5a (tert-Butyl (3S)-4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-methyl-piperazine-1-carboxylate)
  • Key Differences :
    • Replaces the piperidin-3-yl-Boc group with a 3-chloro-5-(trifluoromethyl)pyridyl substituent.
    • Retains the (3S)-3-methylpiperazine-Boc core.
  • Synthesis : Prepared via nucleophilic aromatic substitution between 2,3-dichloro-5-(trifluoromethyl)pyridine and tert-butyl (3S)-3-methylpiperazine-1-carboxylate in MeCN at 50°C for 48 h, yielding a colorless oil after purification .
  • Applications : Demonstrated efficacy as a precursor in AcrAB-TolC efflux pump inhibitors in E. coli .
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)
  • Key Differences :
    • Lacks the 3-methyl group on the piperazine ring.
    • Substituent at the piperazine 4-position is piperidin-4-yl (vs. piperidin-3-yl in the target compound).
  • Properties: Molecular weight 269.38, log P = 1.92, H-bond acceptors = 4, donors = 1. Higher lipophilicity compared to the target compound due to reduced polarity .
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS 147081-29-6)
  • Key Differences :
    • Contains two methyl groups (3R,5S configuration) on the piperazine ring instead of one.
    • Absence of the piperidinyl-Boc substituent.

Compounds with Modified Backbones or Functional Groups

tert-Butyl 4-((3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate
  • Key Differences :
    • Replaces the piperidinyl-Boc group with a biphenylmethyl moiety.
    • Increased aromaticity may enhance π-π stacking interactions in protein binding .
tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate
  • Key Differences :
    • Incorporates a cyclopentane ring fused to the piperazine-carbamate structure.
    • The trifluoromethylphenyl group enhances metabolic stability compared to the target compound’s Boc-protected piperidine .

Biological Activity

The compound tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate is a member of the piperazine family, known for its diverse biological activities. This article explores its pharmacological potential, particularly in neurodegenerative diseases, and presents relevant research findings and case studies.

  • Molecular Formula : C_{18}H_{34}N_{4}O_{4}
  • Molecular Weight : 366.49 g/mol
  • CAS Number : [193818-13-2]

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly in the context of neuroprotection and cognitive enhancement. It is suggested that the compound may exert its effects through:

  • Inhibition of Acetylcholinesterase (AChE) : This enzyme breaks down acetylcholine, a neurotransmitter crucial for memory and learning. Inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses in neurodegenerative conditions by influencing cytokine production.

In Vitro Studies

  • Neuroprotective Effects :
    • A study demonstrated that the compound significantly increased cell viability in neuronal cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Specifically, treatment with this compound resulted in a 62.98% increase in cell viability compared to controls treated only with Aβ .
  • Cytokine Modulation :
    • The compound was found to reduce the production of pro-inflammatory cytokines such as TNFα and IL-6 in astrocytic cultures exposed to Aβ . This suggests a potential role in mitigating neuroinflammation associated with Alzheimer's disease.

In Vivo Studies

  • Alzheimer's Disease Models :
    • In animal models treated with scopolamine (which induces cognitive deficits), administration of this compound resulted in improved cognitive performance as assessed by behavioral tests . The compound showed a significant reduction in Aβ levels and β-secretase activity, indicating its potential as a therapeutic agent for Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Cell ViabilityIncreased by 62.98% with Aβ exposure
Cytokine ProductionReduced TNFα and IL-6 levels
Cognitive FunctionImproved in scopolamine-induced models
AChE InhibitionIC50 value of 15.4 nM

Case Study 1: Neuroprotection Against Aβ Toxicity

In a controlled laboratory setting, researchers assessed the protective effects of this compound on astrocytes subjected to Aβ toxicity. The results indicated that pre-treatment with the compound significantly mitigated cell death and preserved cellular function, highlighting its potential as a neuroprotective agent.

Case Study 2: Cognitive Enhancement in Animal Models

In a series of experiments involving aged rats, administration of the compound led to notable improvements in memory tasks compared to untreated controls. Behavioral assessments revealed enhanced learning capabilities, suggesting that this compound could serve as a cognitive enhancer.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection of amine groups and coupling reactions. Key steps include:

  • Step 1: Use tert-butoxycarbonyl (Boc) groups to protect the piperidine and piperazine amines, ensuring regioselectivity during reactions .
  • Step 2: Employ coupling reagents like EDC/HOBt for amide bond formation between intermediates .
  • Purification: Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to isolate intermediates .
  • Yield Optimization: Adjust reaction temperatures (e.g., 0–20°C for sensitive steps) and stoichiometric ratios of reagents .

Basic: What analytical techniques are critical for confirming the compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify stereochemistry and Boc group integrity. For example, tert-butyl protons appear as singlets near δ 1.4 ppm .
  • HPLC-MS: Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) coupled with mass spectrometry to confirm molecular ion peaks .
  • IR Spectroscopy: Detect carbonyl stretches (~1680–1720 cm⁻¹) from Boc groups and piperazine rings .

Advanced: How can stereochemical discrepancies in X-ray crystallography data be resolved?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Use high-resolution data (≤0.8 Å) to resolve chiral centers. Refine structures with SHELXL, leveraging its robust least-squares algorithms for asymmetric units .
  • Computational Validation: Compare experimental data with DFT-calculated structures (e.g., Gaussian09) to validate bond angles and torsional strain .
  • Anomalous Dispersion: For ambiguous cases, employ Cu-Kα radiation to enhance chiral discrimination .

Advanced: How can conflicting reactivity data in nucleophilic substitution reactions be reconciled?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) favor SN2 mechanisms, while steric hindrance from tert-butyl groups may drive SN1 pathways .
  • Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify intermediates. For example, competing elimination pathways may form alkenes under basic conditions .
  • Isotopic Labeling: Use ¹⁸O-labeled carbonyl groups to track Boc cleavage mechanisms .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to minimize hydrolysis of Boc groups .
  • Desiccants: Use silica gel or molecular sieves to avoid moisture-induced decomposition .
  • Stability Monitoring: Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products like piperazine or CO₂ .

Advanced: How can computational modeling predict the compound’s reactivity in enzyme-binding studies?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases). Focus on hydrogen bonding with the piperazine nitrogen and steric effects from tert-butyl groups .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
  • QSAR Models: Corrogate substituent effects (e.g., methyl vs. cyclopropyl groups) on bioactivity using CoMFA or CoMSIA .

Advanced: What strategies mitigate low yields in large-scale Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

  • Catalyst Optimization: Use Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance turnover in aryl boronate couplings .
  • Solvent Selection: Aqueous DME or toluene/ethanol mixtures improve solubility of boronic acid intermediates .
  • By-product Management: Add scavengers like thiourea to remove residual Pd, ensuring >99% purity post-purification .

Basic: How is the compound’s stability assessed under acidic or basic conditions?

Methodological Answer:

  • Stress Testing: Incubate samples in 0.1M HCl (simulating gastric fluid) or 0.1M NaOH at 37°C for 24h. Monitor Boc deprotection via TLC (Rf shift) or LC-MS .
  • Degradation Kinetics: Calculate half-life (t₁/₂) using first-order rate equations. For example, Boc groups hydrolyze rapidly at pH < 2 .

Advanced: What crystallographic challenges arise from the compound’s conformational flexibility?

Methodological Answer:

  • Crystal Engineering: Co-crystallize with tartaric acid derivatives to stabilize specific conformers via hydrogen bonding .
  • Low-Temperature Data Collection: Cool crystals to 100 K to reduce thermal motion and improve resolution (<0.01 Å positional uncertainty) .
  • Twinned Crystals: Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Advanced: How are contradictory bioactivity results in cell-based assays resolved?

Methodological Answer:

  • Dose-Response Curves: Perform 10-point IC₅₀ assays (e.g., 0.1–100 μM) to identify off-target effects at high concentrations .
  • Metabolite Screening: Incubate with liver microsomes (e.g., human CYP3A4) to detect active/inactive metabolites via UPLC-QTOF .
  • Cell Line Validation: Use CRISPR-edited lines (e.g., KO for target receptors) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.